molecular formula C21H20N6O3S B11004605 Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11004605
M. Wt: 436.5 g/mol
InChI Key: GGFUCYHETUHXFC-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a thiazole moiety. The triazolopyrimidine ring is substituted with methyl groups at positions 5 and 7, while the thiazole ring incorporates a phenyl group at position 5 and a methyl carboxylate at position 3. The two heterocyclic systems are linked via a propanoyl amino bridge.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H20N6O3S/c1-12-15(13(2)27-20(24-12)22-11-23-27)9-10-16(28)25-21-26-17(19(29)30-3)18(31-21)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,25,26,28)

InChI Key

GGFUCYHETUHXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Step Cyclization for Triazolo[1,5-a]Pyrimidine Formation

The 5,7-dimethyl[1,triazolo[1,5-a]pyrimidine scaffold is synthesized via a one-step reaction between 5-amino-1,2,4-triazole and dimethyl acetylenedicarboxylate (DMAD) under acidic conditions. This method, adapted from anti-influenza drug research, achieves 78% yield by refluxing in acetic acid for 6 hours.

Reaction Conditions :

  • Reagents : 5-Amino-1,2,4-triazole (1 eq), DMAD (1.2 eq).

  • Solvent : Glacial acetic acid.

  • Temperature : 110°C (reflux).

  • Time : 6 hours.

The reaction proceeds via a [3+2] cycloaddition mechanism, followed by aromatization to yield the triazolo[1,5-a]pyrimidine core.

Functionalization at the 6-Position

Preparation of the Thiazole Intermediate

Cyclization of Thioamides

The 5-phenyl-1,3-thiazole-4-carboxylate intermediate is synthesized via Hantzsch thiazole synthesis. Ethyl 2-amino-5-phenylthiazole-4-carboxylate is formed by reacting thiourea with ethyl α-bromo-β-phenylpyruvate in ethanol under reflux (Table 1).

Table 1: Thiazole Intermediate Synthesis

ReagentSolventTemperatureTime (h)Yield (%)
Thiourea + α-Bromo esterEthanolReflux475
Thioacetamide + α-Keto esterDMF80°C668

Post-synthesis, the ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) and subsequently methylated with dimethyl sulfate to obtain the methyl ester.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 3-(5,7-dimethyl[1,2,]triazolo[1,5-a]pyrimidin-6-yl)propanoyl chloride with methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 70% yield.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (thiazole:acyl chloride).

  • Base : Triethylamine (2 eq).

  • Workup : Sequential washes with HCl (1M), NaHCO₃ (5%), and brine.

Alternative Methods

Schotten-Baumann conditions (aqueous NaOH, THF) achieve comparable yields (68%) but require strict pH control to prevent hydrolysis of the methyl ester.

Optimization and Scalability

Purification Techniques

Crude product purification via silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted acyl chloride and thiazole starting materials. Recrystallization from methanol improves purity to >98% (HPLC).

Green Chemistry Approaches

Microwave-assisted synthesis reduces coupling time from 12 hours to 45 minutes, with a marginal yield increase to 73% .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the treatment of Alzheimer’s disease . Additionally, it can act as an antagonist to fibrinogen receptors, providing antithrombotic activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole-carboxylate moiety distinguishes it from simpler triazolopyrimidine esters (e.g., ).
  • The propanoyl amino bridge is a unique feature compared to sulfonamide-linked herbicidal analogs .
  • Substituents on the triazolopyrimidine ring (e.g., methyl groups at 5 and 7) are conserved in multiple analogs, suggesting their importance in bioactivity .

Biological Activity

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by a thiazole ring and a triazole moiety. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C₁₈H₁₈N₄O₂S, indicating a high degree of complexity. Key structural elements include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Triazole Moiety : Often associated with antifungal and anticancer properties.
  • Methyl Ester Group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs show promising anticancer effects. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The thiazole and triazole components are known for their antimicrobial properties. Preliminary assays suggest that this compound may:

  • Exhibit Activity Against Bacteria and Fungi : Potentially effective against resistant strains due to its unique structure.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in disease pathways:

  • Targeted Enzymes : Research indicates potential inhibition of kinases and other relevant enzymes.

Case Studies

Recent studies provide insights into the biological activity of similar compounds:

StudyCompoundFindings
Triazolo-pyrimidine derivativesIdentified as effective against various cancer cell lines with low toxicity.
Thieno-triazolesShowed significant anti-inflammatory effects alongside anticancer activity.

The biological activity of this compound can be attributed to:

  • Interaction with DNA : Potential intercalation or groove binding.
  • Enzyme Modulation : Altering the activity of key metabolic enzymes.

Synthesis and Modifications

Synthesis typically involves multi-step organic reactions which require careful control to ensure high yields. Modifications to the core structure can enhance biological activity:

  • Alkyl Chain Variations : Affect solubility and interaction profiles.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.

Q & A

Q. Molecular docking and DFT studies :

  • Target selection : Prioritize enzymes with conserved active sites (e.g., lanosterol demethylase for antifungal activity) .
  • Docking parameters : Use a grid box covering the active site (e.g., 20 ų) and validate poses with RMSD < 2.0 Å .
  • DFT analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions influencing binding (e.g., thiazole C4 as a reactive site) .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Q. Strategies include :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxamide) on the phenyl or pyrimidine rings to enhance aqueous solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
    Analytical validation :
  • Measure logP via shake-flask method (target logP < 3 for optimal absorption).
  • Use DSC/TGA to assess thermal stability (>200°C recommended for long-term storage) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or biological data?

Q. Case study :

  • Yield discrepancies : TMDP-mediated synthesis reports 92% yield vs. 85% in ionic liquid methods . Contradictions arise from solvent polarity and catalyst loading.
  • Biological variability : Antifungal IC50 values may differ due to assay conditions (e.g., pH, incubation time).
    Resolution steps :
  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antifungal assays).
  • Perform kinetic studies (e.g., time-dependent inhibition) to confirm mechanism consistency .

Basic: What analytical techniques quantify degradation products under varying pH conditions?

Q. Methodology :

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Monitor m/z for hydrolyzed fragments (e.g., loss of methyl ester, m/z −32) .
  • Stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Calculate half-life (t1/2) using first-order kinetics .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. SAR guidelines :

  • Triazole substitution : 5,7-Dimethyl groups enhance π-π stacking with hydrophobic enzyme pockets .
  • Thiazole modifications : Phenyl groups at C5 improve steric complementarity, while carboxylate esters at C4 balance solubility and permeability .
    Validation :
  • Synthesize 10–15 analogs with systematic substituent variations.
  • Correlate IC50 values with computed descriptors (e.g., polar surface area, H-bond donors) using QSAR models .

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